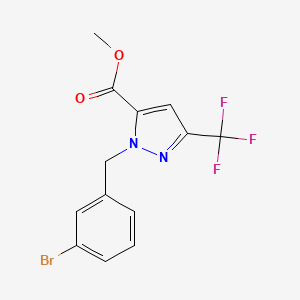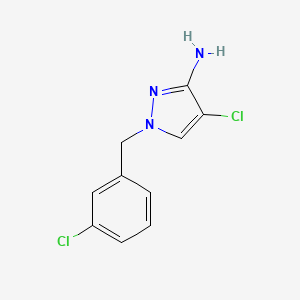![molecular formula C17H18N6O2 B10903752 N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)
N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structure and versatile applications in various fields of science. This compound features a pentanedihydrazide backbone with two pyridylmethylidene groups, making it a valuable ligand in coordination chemistry and a potential candidate for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between pentanedihydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of metal-based drugs.
Industry: Utilized in the development of catalysts for various chemical reactions, including polymerization and organic synthesis.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to coordinate with metal ions through its pyridyl and hydrazide groups. This coordination can lead to the formation of stable metal complexes, which can exhibit unique catalytic, electronic, and magnetic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar coordination properties.
N,N′-Bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Another pyridyl-containing compound used in coordination chemistry.
Uniqueness
N’~1~,N’~5~-BIS[(E)-1-(2-PYRIDYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to its pentanedihydrazide backbone, which provides additional flexibility and coordination sites compared to other similar compounds. This structural feature enhances its ability to form stable and diverse metal complexes, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-pyridin-2-ylmethylideneamino]pentanediamide |
InChI |
InChI=1S/C17H18N6O2/c24-16(22-20-12-14-6-1-3-10-18-14)8-5-9-17(25)23-21-13-15-7-2-4-11-19-15/h1-4,6-7,10-13H,5,8-9H2,(H,22,24)(H,23,25)/b20-12+,21-13+ |
InChI Key |
FLWQNBAFWTXYIC-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Z)-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10903672.png)
![1-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10903674.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10903679.png)
![3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10903684.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)


![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
